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Compound of Interest

Compound Name: Disperse Yellow 60

Cat. No.: B093087

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Disperse Yellow 7 (DY7) is a monoazo dye that has been used in the textile industry. This
technical guide provides a comprehensive overview of its toxicological profile, with a focus on
its metabolism, genotoxicity, carcinogenicity, and skin sensitization potential. A critical aspect of
DY7's toxicology is its reductive metabolism to aromatic amines, namely p-phenylenediamine
(PPD), 4-aminoazobenzene, and 4-aminobiphenyl. These metabolites are responsible for a
significant portion of the observed toxicity, including genotoxic and carcinogenic effects. This
guide summarizes available quantitative data, details relevant experimental protocols, and
provides visualizations of key metabolic and signaling pathways to facilitate a deeper
understanding of the toxicological risks associated with Disperse Yellow 7.

Chemical and Physical Properties
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Property Value

Chemical Name 4-[(4-aminophenyl)azo]lbenzenamine
Synonyms C.I. 26090, 4,4'-diaminoazobenzene
CAS Number 6300-37-4

Molecular Formula C12H12Na4

Molecular Weight 212.25 g/mol

Appearance Yellow to orange powder

N Insoluble in water, soluble in some organic
Solubility
solvents

Toxicological Data Summary
Acute Toxicity

Specific quantitative acute toxicity data, such as LD50 values, for Disperse Yellow 7 are not
readily available in the public literature.

Repeated Dose Toxicity

Quantitative data from repeated dose toxicity studies for Disperse Yellow 7, including No
Observed Adverse Effect Levels (NOAEL) or Lowest Observed Adverse Effect Levels (LOAEL),
are not well-documented in publicly accessible literature.

Genotoxicity

Disperse Yellow 7 is considered to be genotoxic, primarily due to the action of its metabolites.

Test System Metabolite Result

Bacterial Reverse Mutation o -
p-Phenylenediamine Positive[1]

Assay (Ames Test)

In Vitro Chromosomal o N
p-Phenylenediamine Positive[1]
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Carcinogenicity

The carcinogenic potential of Disperse Yellow 7 is attributed to its metabolic conversion to
known carcinogens.

Metabolite IARC Classification Key Findings

Induces bladder cancer

o Group 1 (Carcinogenic to through metabolic activation
4-Aminobiphenyl )
humans) and formation of DNA adducts.
[2]
) Group 2B (Possibly Evidence of carcinogenicity in
4-Aminoazobenzene ) ) ) )
carcinogenic to humans) animal studies.

Skin Sensitization

Disperse dyes are recognized as potential skin sensitizers. While specific quantitative data for
Disperse Yellow 7 is limited, the Local Lymph Node Assay (LLNA) is the standard method for
assessing skin sensitization potential, with the endpoint being the Estimated Concentration to
produce a three-fold stimulation index (EC3).

Experimental Protocols
In Vitro Reductive Metabolism of Disperse Yellow 7

Objective: To simulate the metabolic reduction of Disperse Yellow 7 to its constituent aromatic
amines for subsequent toxicological analysis.

Methodology:

o Preparation of Reaction Mixture: A solution of Disperse Yellow 7 is prepared in an
appropriate organic solvent (e.g., methanol) and added to a buffered aqueous solution (e.g.,
phosphate buffer, pH 7.4).

» Reducing Agent: A reducing agent, such as sodium dithionite, is added to the reaction
mixture to initiate the reductive cleavage of the azo bond.
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 Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a
specified period to allow for complete reduction.

o Extraction of Metabolites: Following incubation, the aromatic amine metabolites are
extracted from the agueous phase using an appropriate organic solvent (e.g., ethyl acetate).

e Analysis: The extracted metabolites are then identified and quantified using analytical
techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

Bacterial Reverse Mutation Assay (Ames Test)

Objective: To assess the mutagenic potential of a substance by measuring its ability to induce
reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

o Strain Selection: Several tester strains of S. typhimurium with different mutations in the
histidine operon are selected (e.g., TA98, TA100, TA1535, TA1537).

o Metabolic Activation: The test is conducted with and without a mammalian metabolic
activation system (S9 fraction from induced rat liver) to detect mutagens that require
metabolic activation.

o Exposure: The tester strains are exposed to various concentrations of the test substance in
the presence of a small amount of histidine, which allows for a few cell divisions for
mutations to be expressed.

e Plating: The mixture is plated on a minimal glucose agar medium lacking histidine.

 Incubation and Scoring: The plates are incubated for 48-72 hours at 37°C. The number of
revertant colonies (colonies that can grow in the absence of histidine) is counted. A
substance is considered mutagenic if it causes a dose-dependent increase in the number of
revertant colonies compared to the negative control.

In Vitro Mammalian Chromosomal Aberration Test
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Objective: To identify substances that cause structural chromosomal damage in cultured
mammalian cells.

Methodology:

o Cell Culture: Mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human
peripheral blood lymphocytes, are cultured.

o Exposure: The cells are exposed to at least three concentrations of the test substance for a
defined period, both with and without metabolic activation (S9 mix).

o Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to the culture to arrest cells in
the metaphase stage of mitosis.

e Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution,
fixed, and dropped onto microscope slides.

¢ Staining and Analysis: The chromosomes are stained (e.g., with Giemsa), and at least 100
well-spread metaphases per concentration are analyzed microscopically for structural
aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges). The
percentage of cells with aberrations is calculated.

Murine Local Lymph Node Assay (LLNA)

Objective: To determine the skin sensitization potential of a chemical by measuring the
proliferation of lymphocytes in the draining auricular lymph nodes of mice following dermal
application.

Methodology:
e Animal Model: Typically, CBA/Ca or CBA/J mice are used.

o Application of Test Substance: Various concentrations of the test substance in a suitable
vehicle are applied to the dorsum of both ears of the mice for three consecutive days.

o Lymphocyte Proliferation Measurement: On day 6, mice are injected intravenously with 3H-
methyl thymidine or an alternative label.
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» Node Excision and Processing: Several hours after the injection, the auricular lymph nodes
are excised and a single-cell suspension is prepared.

e Quantification and Stimulation Index: The incorporation of the label is measured (e.g., by
scintillation counting) as an indicator of lymphocyte proliferation. A Stimulation Index (SI) is
calculated by dividing the mean proliferation in the test group by the mean proliferation in the
vehicle control group. A substance is classified as a sensitizer if the Sl is =2 3. The EC3 value
is the estimated concentration that would produce an Sl of 3.
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Caption: Reductive metabolism of Disperse Yellow 7 to its primary aromatic amine metabolites.
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Caption: Key signaling pathways modulated by p-phenylenediamine, leading to apoptosis.

Carcinogenic Mechanism of 4-Aminobiphenyl
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Caption: Metabolic activation of 4-aminobiphenyl leading to DNA adduct formation and
carcinogenesis.

Logical Flow of Skin Sensitization
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Caption: The immunological cascade leading to skin sensitization from disperse dyes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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